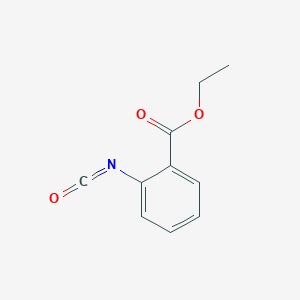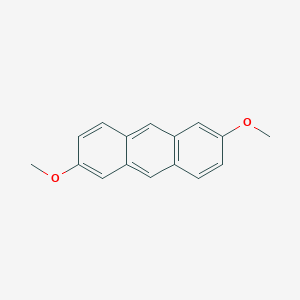![molecular formula C7H4ClNS B1585302 6-Chloro-benzo[d]thiazole CAS No. 2942-10-1](/img/structure/B1585302.png)
6-Chloro-benzo[d]thiazole
Vue d'ensemble
Description
6-Chlorobenzo[d]thiazole is a chemical compound with the molecular weight of 170.64 . It is a green to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of 6-Chlorobenzo[d]thiazole and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . Another study reported the synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of 6-Chlorobenzo[d]thiazole consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
6-Chlorobenzo[d]thiazole can undergo various chemical reactions. For example, it can react with aromatic acids in phosphorus oxychloride . It can also react with KOH and carbon disulfide in ethanol . Other reactions include protonation at the N3 position, deprotonation at C2 by organolithium compounds, N-alkylation with alkyl halides, and electrophilic substitution reaction .Physical And Chemical Properties Analysis
6-Chlorobenzo[d]thiazole is a green to yellow to brown powder or crystals .Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés du 6-Chloro-benzo[d]thiazole ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens. Ils sont particulièrement précieux dans le traitement des infections intestinales et de la diarrhée causées par des bactéries à Gram négatif telles que Pseudomonas, Salmonella, Shigellae .
Activité Anticancéreuse
Les composés contenant le motif this compound ont montré un potentiel significatif dans la recherche anticancéreuse. Par exemple, les analogues de la tiazofurine avec cette structure ont été évalués pour leur activité antiproliférative contre les lignées cellulaires tumorales humaines .
Activités Anti-inflammatoires et Analgésiques
Ces composés ont également été testés pour leurs propriétés analgésiques et anti-inflammatoires, offrant des options thérapeutiques potentielles pour la gestion de la douleur et de l'inflammation .
Propriétés Antioxydantes
Certains dérivés du this compound présentent des activités antioxydantes, ce qui pourrait être bénéfique pour la prévention des maladies liées au stress oxydatif .
Applications Antirétrovirales
Les thiazoles, y compris ceux avec un groupe this compound, se trouvent dans les médicaments antirétroviraux puissants tels que le Ritonavir, soulignant leur importance dans les stratégies de traitement du VIH .
Utilisations Antifongiques
La structure du this compound est présente dans les médicaments antifongiques comme l'Abafungine, indiquant son rôle dans la lutte contre les infections fongiques .
Effets Anti-Alzheimer et Neuroprotecteurs
La recherche a indiqué que les dérivés du thiazole peuvent avoir des effets anti-Alzheimer et neuroprotecteurs, suggérant des applications potentielles dans le traitement des maladies neurodégénératives .
Activités Hépato-protectrices
Ces composés peuvent également offrir des activités hépato-protectrices, ce qui pourrait être crucial dans le développement de traitements pour les troubles liés au foie .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Chlorobenzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
6-Chlorobenzo[d]thiazole interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of 6-Chlorobenzo[d]thiazole affects the arachidonic acid pathway . By inhibiting the COX enzymes, 6-Chlorobenzo[d]thiazole disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Result of Action
The molecular and cellular effects of 6-Chlorobenzo[d]thiazole’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, 6-Chlorobenzo[d]thiazole can alleviate these symptoms .
Analyse Biochimique
Biochemical Properties
6-Chlorobenzo[d]thiazole has been found to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported that derivatives of 6-Chlorobenzo[d]thiazole have shown significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
The effects of 6-Chlorobenzo[d]thiazole on cellular processes are diverse. It has been reported to have significant anti-inflammatory and analgesic activities, which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism . The exact cellular targets and mechanisms of action of 6-Chlorobenzo[d]thiazole remain to be fully elucidated .
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with various biomolecules . For instance, it has been suggested that 6-Chlorobenzo[d]thiazole may inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Metabolic Pathways
It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Propriétés
IUPAC Name |
6-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2942-10-1 | |
| Record name | 2942-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 6-chlorobenzo[d]thiazole as a bridging ligand in platinum(II) complexes impact their electroluminescence properties compared to non-halogenated counterparts?
A1: Research by [] demonstrated that replacing the hydrogen atom in the benzo[d]thiazole-2-thiolate bridging ligand with chlorine resulted in a significant enhancement of electroluminescence brightness. The complex containing 6-chlorobenzo[d]thiazole (Pt3) exhibited a 2-fold increase in brightness compared to the complex with an unsubstituted ligand (Pt1) []. This suggests that the introduction of chlorine influences the electronic properties and intermolecular interactions within the complex, ultimately affecting its luminescent behavior. While the study highlights the positive impact of fluorine substitution for enhanced brightness, further research is needed to fully elucidate the structure-property relationships governing the electroluminescence of these platinum(II) complexes with varying substituents on the bridging ligand.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















